5-(3,4,5-Trimethoxyphenyl)-5,6-dihydropyrido[3,4-c][1,9]phenanthrolin-12-amine
Description
5-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-PYRIDO[3,4-C]1,9-PHENANTHROLIN-12-AMINE is a complex organic compound featuring a trimethoxyphenyl groupThe trimethoxyphenyl group is known for its versatility and presence in numerous biologically active molecules .
Properties
Molecular Formula |
C24H22N4O3 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
5-(3,4,5-trimethoxyphenyl)-5,6-dihydropyrido[3,4-c][1,9]phenanthrolin-12-amine |
InChI |
InChI=1S/C24H22N4O3/c1-29-19-9-14(10-20(30-2)23(19)31-3)16-8-13-4-6-26-11-17(13)22-21(16)15-5-7-27-12-18(15)24(25)28-22/h4-7,9-12,16H,8H2,1-3H3,(H2,25,28) |
InChI Key |
JJBBNKPQWUPARA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC3=C(C=NC=C3)C4=C2C5=C(C=NC=C5)C(=N4)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-PYRIDO[3,4-C]1,9-PHENANTHROLIN-12-AMINE typically involves multi-step organic reactions. The initial step often includes the formation of the trimethoxyphenyl moiety, followed by the construction of the pyrido[3,4-c]phenanthroline core. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, involving advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-PYRIDO[3,4-C]1,9-PHENANTHROLIN-12-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the trimethoxyphenyl group, potentially leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrido[3,4-c]phenanthroline core, altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-PYRIDO[3,4-C]1,9-PHENANTHROLIN-12-AMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-microbial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-PYRIDO[3,4-C]1,9-PHENANTHROLIN-12-AMINE involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. Additionally, the compound may interact with other proteins and receptors, modulating various biological processes .
Comparison with Similar Compounds
Similar Compounds
Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.
Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating external genital warts.
Combretastatin: A potent microtubule-targeting agent with a trimethoxyphenyl group.
Uniqueness
5-(3,4,5-TRIMETHOXYPHENYL)-5H,6H-PYRIDO[3,4-C]1,9-PHENANTHROLIN-12-AMINE is unique due to its complex structure, combining the trimethoxyphenyl group with the pyrido[3,4-c]phenanthroline core.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
